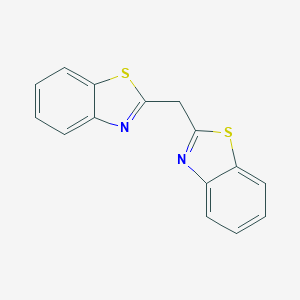








|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[C:9](O)(=O)[CH2:10][C:11](O)=O>O>[CH2:10]([C:11]1[S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1)[C:9]1[S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1
|


|
Name
|
polyphosphoric acid
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.13 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)S
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After heating to 70 C under nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to 135 C for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 70 C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The slurry was cooled to 22 C
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
the solid was washed with water
|
|
Type
|
ADDITION
|
|
Details
|
The solid was added to 50 ml ethanol and basified with aqueous ammonium hydroxide
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 5 C
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was dissolved in 14 ml hot ethanol
|
|
Type
|
ADDITION
|
|
Details
|
7 ml water was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled to 5 C
|
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
|
Type
|
WASH
|
|
Details
|
the white solid was washed with 50% ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
leaving 1.1 g
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=1SC2=C(N1)C=CC=C2)C=2SC1=C(N2)C=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |